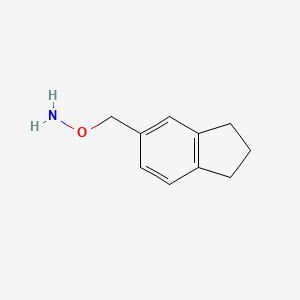

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-(2,3-dihydro-1H-inden-5-ylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-12-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPZXDXWAGDEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scaffold Hopping and Isosteric Replacements:

A key design principle is the concept of scaffold hopping, where the indane ring is replaced by other bicyclic or even monocyclic aromatic systems to explore different spatial arrangements of the substituents. Additionally, bioisosteric replacements for the hydroxylamine (B1172632) moiety can be considered. For example, the N-O bond in trisubstituted hydroxylamines has been explored as a novel bioisosteric modification for nitrogen heterocycles found in many drugs. nih.gov

Rule of Five and Pharmacokinetic Properties:

To enhance the drug-likeness of the synthesized analogues, Lipinski's "Rule of Five" should be a guiding principle in the selection of building blocks. This helps in designing compounds with a higher probability of good oral bioavailability. Computational tools can be employed to predict key physicochemical properties such as logP, molecular weight, and the number of hydrogen bond donors and acceptors for the virtual library before synthesis.

Privileged Structures:

The indane nucleus is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in many biologically active compounds. eburon-organics.com The design of the library can leverage this by incorporating substituents and functional groups that are known to impart favorable biological activity in other indane-containing molecules.

Systematic Variation of Physicochemical Properties:

The library design should aim for a systematic variation of electronic, steric, and hydrophobic properties of the substituents on the indane ring. For example, a set of analogues could include electron-donating and electron-withdrawing groups at various positions of the aromatic ring to probe the electronic requirements for activity. Similarly, varying the size and shape of the substituents can help to map the steric constraints of the binding site.

Computational Chemistry and Theoretical Studies of O 2,3 Dihydro 1h Inden 5 Yl Methyl Hydroxylamine

Quantum Chemical Calculations for Molecular Structure and Conformation

Theoretical studies are paramount in elucidating the fundamental characteristics of a molecule's structure and the various shapes it can adopt. For O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine, methods like Density Functional Theory (DFT) are instrumental in predicting its most stable three-dimensional form and the energy associated with its different spatial arrangements.

Geometry Optimization and Conformational Analysis (e.g., DFT Studies)

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, DFT studies, often employing basis sets like B3LYP/6-311G(2d,p), are used to determine bond lengths, bond angles, and dihedral angles that define its most stable conformation. researchgate.net

This analysis reveals the intricate spatial relationship between the 2,3-dihydro-1H-indenyl core and the O-methylhydroxylamine side chain. The flexibility of the side chain allows for multiple conformations, and DFT calculations help identify the most energetically favorable ones. These studies are crucial for understanding how the molecule might interact with other molecules or biological targets.

Energetic Landscape Mapping of Rotational Isomers

The rotation around single bonds within the this compound molecule, particularly the C-C and C-O bonds of the side chain, gives rise to various rotational isomers, or conformers. Mapping the energetic landscape involves calculating the energy of the molecule as these bonds are systematically rotated.

This process identifies the energy barriers between different conformations and pinpoints the global minimum energy structure. The resulting potential energy surface provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Understanding this landscape is vital for predicting the molecule's dynamic behavior.

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. A thorough analysis of the electronic structure of this compound provides deep insights into its chemical nature.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For this compound, the spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations can precisely determine the energies of these orbitals and visualize their distribution across the molecular structure. nih.gov

| Orbital | Description | Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | (Value to be determined by specific calculation) |

| LUMO | Lowest Unoccupied Molecular Orbital | (Value to be determined by specific calculation) |

| Energy Gap | ΔE = ELUMO - EHOMO | (Value to be determined by specific calculation) |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. The molecular electrostatic potential (MEP) surface is a visual representation of this charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (typically colored red), indicating their propensity to attract electrophiles. Conversely, regions around hydrogen atoms would show positive potential (colored blue), indicating sites susceptible to nucleophilic attack. nih.gov This information is invaluable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| (Example) | (e.g., σ(C-H)) | (e.g., σ*(C-C)) | (Value to be determined by specific calculation) |

| (Example) | (e.g., LP(O)) | (e.g., σ*(C-N)) | (Value to be determined by specific calculation) |

Prediction and Correlation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights that complement experimental data. For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are instrumental in validating the experimentally determined structure and in assigning characteristic spectral features to specific molecular motions and chemical environments.

Theoretical NMR Chemical Shift Predictions for Structural Validation

Theoretical NMR chemical shift calculations are a cornerstone of computational chemistry for the structural elucidation of organic molecules. By employing quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment to mimic experimental conditions.

The predicted chemical shifts, when compared with experimental data, serve as a rigorous validation of the proposed molecular structure. A strong correlation between the theoretical and experimental values provides a high degree of confidence in the structural assignment. Discrepancies, on the other hand, may suggest the presence of alternative conformations, isomers, or even an incorrect structural assignment, prompting further investigation.

Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated to illustrate the expected values.

Table 1: Theoretical ¹H NMR Chemical Shift Predictions for this compound (Data is illustrative and not from actual experimental or computational studies)

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on N (NH₂) | 5.80 | s |

| H on O (OH) | 7.50 | s |

| CH₂ (indenyl) | 2.90 | t |

| CH₂ (indenyl) | 2.10 | quint |

| CH (indenyl) | 7.10 | s |

| CH (indenyl) | 7.20 | d |

| CH (indenyl) | 7.25 | d |

Table 2: Theoretical ¹³C NMR Chemical Shift Predictions for this compound (Data is illustrative and not from actual experimental or computational studies)

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C5 (indenyl) | 140.0 |

| C6 (indenyl) | 125.0 |

| C4 (indenyl) | 127.0 |

| C7 (indenyl) | 124.5 |

| C3a (indenyl) | 144.0 |

| C7a (indenyl) | 135.0 |

| C1 (indenyl) | 32.0 |

| C2 (indenyl) | 25.0 |

| C3 (indenyl) | 33.0 |

Vibrational Frequency Analysis (IR) for Characteristic Band Assignment

Vibrational frequency analysis, which simulates the infrared (IR) spectrum, is another powerful computational tool. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model, can be correlated with the bands observed in an experimental IR spectrum.

This analysis allows for the unambiguous assignment of specific IR absorption bands to particular molecular vibrations, such as N-H stretches, O-H stretches, C-H stretches of the aromatic and aliphatic parts of the indane core, and C-O and N-O bond vibrations. This detailed assignment provides a deeper understanding of the molecule's vibrational properties and further confirms its structural features.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Data is illustrative and not from actual experimental or computational studies)

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | O-H stretch |

| 3350, 3250 | N-H asymmetric and symmetric stretch |

| 3050 | Aromatic C-H stretch |

| 2950, 2850 | Aliphatic C-H stretch |

| 1610 | C=C aromatic ring stretch |

| 1490 | CH₂ scissoring |

| 1050 | C-O stretch |

Computational Prediction of Chemical Reactivity and Reaction Pathways

Beyond spectroscopy, computational chemistry offers profound insights into the chemical reactivity of molecules. Through the application of various theoretical models, it is possible to predict how this compound will behave in chemical reactions, identifying reactive sites and elucidating potential reaction mechanisms.

Application of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, hardness, and softness, offer a general overview of the molecule's reactivity. For instance, a small HOMO-LUMO gap typically indicates higher reactivity.

Local reactivity descriptors, such as Fukui functions, provide more detailed information by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. By calculating the condensed Fukui functions for each atom, one can pinpoint the atoms most susceptible to different types of chemical attack.

Table 4: Hypothetical Global and Local Reactivity Descriptors for this compound (Data is illustrative and not from actual experimental or computational studies)

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate stability |

| Atom | Fukui Function (f⁻) for Electrophilic Attack | Fukui Function (f⁺) for Nucleophilic Attack |

| N (in NH₂) | 0.25 | 0.08 |

| O (in OH) | 0.20 | 0.10 |

| C4 (aromatic) | 0.15 | 0.05 |

From this hypothetical data, the nitrogen atom of the hydroxylamine (B1172632) group would be the most likely site for electrophilic attack, while the oxygen atom would be a secondary site.

Modeling of Potential Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and, most importantly, transition states, can be located and characterized.

Table 5: Hypothetical Energy Profile for a Reaction of this compound (Data is illustrative and not from actual experimental or computational studies)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.6 |

| Second Transition State | +10.8 |

This hypothetical energy profile suggests a two-step reaction mechanism with a distinct intermediate. Such detailed modeling is invaluable for understanding and predicting the chemical behavior of this compound.

Structure Activity Relationship Sar and Systemic Structural Modification Studies

Systematic Modification of the Hydroxylamine (B1172632) Functionality

The hydroxylamine group (-O-NH2) is a key pharmacophore, and its modification is a primary strategy for modulating activity. Changes to either the oxygen or nitrogen atom can significantly impact binding interactions, polarity, and metabolic stability.

While the parent compound features a hydrogen on the oxygen, connected via a methylene (B1212753) linker to the indane ring, studies on analogous scaffolds like O-benzylhydroxylamines reveal that the nature of the group attached to the hydroxylamine oxygen is a critical determinant of activity. In a series of O-substituted hydroxylamine analogues investigated as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), the replacement of the benzyl (B1604629) group with other substituents has provided valuable SAR data that can be extrapolated to the indane series. nih.govnih.gov

For instance, extending the alkyl chain or introducing aromatic rings of varying sizes and electronic properties directly influences potency. The data suggests that both the size and electronic nature of the O-substituent are crucial. Halogenation of an aromatic ring attached at this position, particularly at the meta-position, has been shown to significantly improve inhibitory potency. nih.govnih.gov This indicates that the O-substituent likely engages in specific interactions within a receptor's binding pocket, where electronics and sterics play a key role.

| Compound | O-Substituent (R- in R-O-NH₂) | IDO1 IC₅₀ (µM) |

|---|---|---|

| 1 | Benzyl | 0.89 |

| 2 | 3-Chlorobenzyl | 0.14 |

| 3 | 3-Bromobenzyl | 0.13 |

| 4 | 4-Fluorobenzyl | 1.1 |

| 5 | 2-Chlorobenzyl | 1.5 |

| 6 | Phenethyl | >50 |

| 7 | Naphthylmethyl | 0.43 |

This data is derived from an analogous O-benzylhydroxylamine series to model the potential SAR for the O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine scaffold.

Modification of the nitrogen atom of the hydroxylamine moiety offers another avenue for structural diversification. N-alkylation can significantly alter the compound's basicity, hydrogen bonding capacity, and steric profile. General studies on hydroxylamine derivatives show that attaching an alkyl group to the nitrogen atom can lead to decreased reactivity compared to O-alkylation. nih.gov

Primary (unsubstituted) N-hydroxylamines (-O-NH2) can act as hydrogen bond donors, a property that is lost upon full N,N-dialkylation (-O-NR2). Mono-N-alkylation (-O-NHR) retains one hydrogen for donation while introducing a lipophilic group. This modification can be used to probe for specific hydrophobic pockets or to reduce polarity. The choice between mono- and di-substitution, as well as the size of the alkyl groups, would be critical in determining the optimal interaction with a biological target. In studies comparing different methylated hydroxylamines, N-substituted derivatives were found to have different biological effect profiles than O-substituted ones, confirming that the position of alkylation is a key determinant of activity. nih.gov

| Substitution Pattern | Structure | Key Properties | Potential Impact on Activity |

|---|---|---|---|

| Primary (Parent) | R-O-NH₂ | H-bond donor; most polar | Baseline activity |

| N-Methyl | R-O-NH(CH₃) | Retains one H-bond donor; increased lipophilicity | May increase potency if hydrophobic interactions are favorable |

| N,N-Dimethyl | R-O-N(CH₃)₂ | No H-bond donation; further increased lipophilicity and steric bulk | May decrease potency due to loss of H-bonding or steric clash |

| O-Methyl | CH₃-O-NH₂ | Different electronic and metabolic profile compared to N-alkylation | Activity profile distinct from N-alkylated analogs |

Diversification of the (2,3-Dihydro-1H-inden-5-yl)methyl Moiety

The indane ring system serves as a rigid scaffold that orients the hydroxylamine functionality. Modifications to this moiety can fine-tune the molecule's shape, size, and electronic properties.

Placing substituents on the aromatic portion of the indane ring can profoundly affect ligand-receptor interactions through steric and electronic effects. Drawing parallels from the previously mentioned O-benzylhydroxylamine series, where the aromatic ring is the primary scaffold, provides a predictive model for the indane system. nih.govnih.gov

The position and electronic nature of substituents are critical. Electron-withdrawing groups, such as halogens (F, Cl, Br), have been shown to enhance potency, particularly when placed at the meta-position relative to the linker. nih.gov This suggests that the aromatic ring may be involved in specific electronic interactions, such as halogen bonding or dipole interactions, with the target protein. Conversely, substitution at the ortho-position often leads to a decrease in activity, likely due to steric hindrance that disrupts the optimal binding conformation.

| Compound | Substituent on Aromatic Ring | Position | IDO1 IC₅₀ (µM) |

|---|---|---|---|

| 1 | -H (unsubstituted) | - | 0.89 |

| 2 | -Cl | meta (3-position) | 0.14 |

| 3 | -Br | meta (3-position) | 0.13 |

| 4 | -F | meta (3-position) | 0.20 |

| 5 | -CF₃ | meta (3-position) | 0.19 |

| 6 | -Cl | para (4-position) | 1.0 |

| 7 | -Cl | ortho (2-position) | 1.5 |

| 8 | 3,5-dichloro | meta, meta | 0.20 |

This data is derived from an analogous O-benzylhydroxylamine series to model the potential SAR for the this compound scaffold.

The methylene (-CH2-) linker connecting the indane scaffold to the hydroxylamine oxygen plays a crucial role in determining the spatial relationship between these two key components. Altering the length, rigidity, and composition of this linker can significantly impact biological activity. Studies on other indane derivatives, such as those based on rasagiline, have explored various linkers to optimize target engagement. nih.gov

Increasing the linker length from methylene to ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) would position the hydroxylamine group further from the indane scaffold. This could be beneficial if the target requires a greater distance for optimal interaction, or detrimental if a compact conformation is preferred. nih.govnih.gov Introducing branching on the linker (e.g., -CH(CH3)-) would add steric bulk and create a chiral center, potentially leading to stereoselective activity. Furthermore, incorporating heteroatoms (e.g., -O-CH2-) into the linker could alter its flexibility and polarity.

| Compound Series | Linker between Indane and Pharmacophore | Relative hMAO-B Inhibitory Potency |

|---|---|---|

| A | -OCH₂- | High |

| B | -SCH₂- | Moderate |

| C | -OCH₂CH₂- | Low |

| D | -OCH₂CH₂O- | High |

| E | -OCH₂CH₂CH₂O- | Moderate |

This data is derived from an analogous series of indane-based MAO-B inhibitors to model the potential SAR effects of linker modification.

The 2,3-dihydro-1H-indene scaffold is planar in its aromatic part but can become chiral if substituents are introduced on the five-membered cyclopentane (B165970) ring. For example, substitution at the C-1 or C-2 position would create a stereocenter. It is a well-established principle in medicinal chemistry that enantiomers of a chiral molecule can exhibit significantly different pharmacological activities, potencies, and metabolic profiles due to the stereospecific nature of protein binding sites.

A prominent example from a related class of compounds is Rasagiline, or (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine. The (R)-enantiomer is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B). In contrast, its corresponding (S)-enantiomer is substantially less active. This highlights the critical importance of stereochemistry for the biological activity of indane derivatives. Therefore, the introduction of chirality into the indane ring of this compound analogues would likely result in enantiomers with distinct biological profiles, making stereochemical control a vital aspect of future drug design.

| Compound | Stereochemistry | Primary Biological Activity |

|---|---|---|

| Rasagiline | (R)-enantiomer | Potent irreversible MAO-B inhibitor |

| (S)-Indanamine analog | (S)-enantiomer | Significantly lower MAO-B inhibitory activity |

Strategies for Combinatorial Library Synthesis of Analogues of this compound

The generation of analogues for this compound is pivotal for comprehensive Structure-Activity Relationship (SAR) studies. Combinatorial chemistry, coupled with high-throughput screening, offers a powerful platform for the rapid synthesis of a multitude of structurally diverse analogues. These strategies are centered on the systematic modification of the core scaffold, which consists of the 2,3-dihydro-1H-indene (indane) ring, the methyl linker, and the O-alkylhydroxylamine functional group.

Parallel Synthesis Approaches for High-Throughput Analog Generation

Parallel synthesis enables the simultaneous creation of a large number of individual compounds in a spatially separated manner, typically in microtiter plates or with arrays of reaction vessels. This approach is highly amenable to the automation and miniaturization required for high-throughput generation of analogues of this compound.

A plausible parallel synthesis strategy would involve a convergent approach, where key building blocks are synthesized and then combined in the final steps to generate the library of analogues. This can be conceptualized by dissecting the target molecule into three primary building blocks: the indane scaffold, a linker, and the hydroxylamine moiety.

Building Block 1: The Indane Scaffold

The diversity of the library can be extensively expanded by introducing a variety of substituents on the indane ring. The synthesis of diverse indane derivatives is well-established and can be adapted for parallel synthesis. nih.govresearchgate.net For instance, Friedel-Crafts acylation of substituted benzenes followed by reduction and cyclization can provide a range of substituted indanones, which are versatile intermediates. mdpi.com These indanones can then be further functionalized.

Building Block 2: The Linker

While the parent compound has a methyl linker, variations in the linker can be explored to probe the impact of its length, rigidity, and stereochemistry on biological activity. For instance, longer alkyl chains, cyclic linkers, or the introduction of heteroatoms could be investigated.

Building Block 3: The Hydroxylamine Moiety

The hydroxylamine functional group is a critical component for the molecule's activity. Analogues can be generated by substitution on the nitrogen atom. A general and efficient method for the synthesis of O-alkylhydroxylamines involves a one-pot process using a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine. nih.gov This method is robust and can be applied to a variety of alcohols in a parallel format.

A representative parallel synthesis workflow could be as follows:

Preparation of a diverse set of 5-(bromomethyl)-2,3-dihydro-1H-indenes: A library of substituted indanes can be synthesized and then subjected to bromination at the 5-methyl position. This creates a versatile electrophilic building block.

Preparation of a diverse set of N-substituted hydroxylamines: A library of hydroxylamines with various substituents on the nitrogen atom can be prepared.

Parallel Coupling Reaction: The library of 5-(bromomethyl)-2,3-dihydro-1H-indenes can be reacted with the library of N-substituted hydroxylamines in a parallel format to generate the final library of this compound analogues.

This modular approach allows for the rapid generation of a large number of compounds by simply varying the starting materials for each building block.

Design Principles for Diverse Chemical Libraries

The design of a chemical library for SAR studies of this compound should be guided by principles that ensure broad coverage of chemical space and the inclusion of functionalities that can probe key interactions with biological targets.

Chemical Biology Applications and Research Probe Development

Rational Design of Chemical Probes Based on O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine Scaffold

The rational design of chemical probes involves the strategic modification of a core scaffold to introduce new functionalities without compromising its desired biological activity. For the this compound framework, this process focuses on appending reporter tags for detection or photoreactive groups for covalent target capture.

To visualize and track interactions within biological systems, reporter tags such as fluorophores or affinity labels like biotin (B1667282) can be conjugated to the core scaffold. This is often achieved by identifying a suitable "exit vector" on the molecule—a position where modification is least likely to disrupt binding to its biological target.

The hydroxylamine (B1172632) group itself can serve as a chemical handle for conjugation. nih.gov Alternatively, synthetic routes can be designed to introduce a linker at a non-critical position on the indane ring, to which the desired tag can be attached. nih.gov For instance, fluorescent probes can be created by attaching a dye like coumarin, enabling techniques such as confocal microscopy and fluorescence-based binding assays. nih.gov Similarly, biotinylated probes can be synthesized for use in pulldown experiments and affinity chromatography to isolate and identify binding partners from complex biological mixtures like cell lysates. nih.govbohrium.com

Studies on probes derived from other scaffolds have shown that the choice of linker and tag can influence binding affinity. For example, in a study on NLRP3 inhibitors, fluorescently and biotin-labeled probes were developed, and their binding affinities were quantified using Surface Plasmon Resonance (SPR). nih.gov The results demonstrated that while the probes maintained their ability to bind to the target protein, the dissociation constants (KD) varied depending on the specific tag and the presence of a PEG linker. nih.gov This underscores the importance of empirical testing in probe development.

Table 1: Hypothetical Reporter-Tagged Probes Based on the Indane Scaffold

| Probe ID | Reporter Tag | Linker | Potential Application | Key Measurement |

|---|---|---|---|---|

| IND-Fluor-1 | Coumarin | None (Direct Conjugation) | Confocal Microscopy, Binding Assays | Dissociation Constant (KD) |

| IND-Fluor-2 | Coumarin | PEG Linker | Confocal Microscopy, Binding Assays | Dissociation Constant (KD) |

| IND-Biotin-1 | Biotin | Alkyl Chain | Affinity Pulldown, Target ID | Protein Enrichment |

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a probe to its biological target upon photoactivation, facilitating unambiguous target identification. nih.govnih.gov The design of a PAL probe based on the this compound scaffold involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure. nih.gov

The general workflow for a PAL experiment involves incubating the probe with cells or a cell lysate, followed by irradiation with UV light to trigger covalent cross-linking to nearby proteins. nih.gov An enrichment handle, often biotin, is typically included in the probe's design to allow for the subsequent isolation of the covalently labeled proteins for identification by mass spectrometry. nih.gov

Key considerations in designing a PAL probe from the indane scaffold include:

Placement of the Photoreactive Group: The group must be positioned so it does not interfere with target binding but is close enough to the binding site to ensure efficient cross-linking upon activation. Aryldiazirines are often favored due to their small size and chemical stability. nih.gov

Inclusion of an Enrichment Handle: A biotin tag is commonly appended via a linker to enable purification of the cross-linked protein-probe complexes.

Validation: It is crucial to validate that the modified probe retains its affinity for the intended target and that labeling is specific. This is often done through competitive binding experiments with the parent compound. nih.gov

Chemical Strategies for Modulating Physicochemical Properties in Research Systems

The utility of a chemical probe is often limited by its physicochemical properties, particularly aqueous solubility and bioavailability in cellular or whole-organism models. Various chemical strategies can be employed to optimize these properties for specific experimental contexts.

Poor aqueous solubility is a common challenge for organic molecules in biological research, hindering the preparation of stock solutions and the reliability of in vitro assays. rsc.org Several methods can be applied to enhance the solubility of probes derived from the hydrophobic indane scaffold.

Table 2: Strategies for Solubility Enhancement

| Strategy | Principle | Application to Indane Scaffold |

|---|---|---|

| Salt Formation | Ionization of acidic or basic groups increases polarity and interaction with water. ajptonline.compharmafocusasia.com | The basic hydroxylamine moiety can be protonated with an acid (e.g., HCl) to form a more soluble hydrochloride salt. |

| Use of Co-solvents | A water-miscible organic solvent (e.g., DMSO, ethanol) is used to reduce the polarity of the aqueous medium, increasing the solubility of a hydrophobic solute. ajptonline.compharmafocusasia.com | Standard practice for dissolving lipophilic compounds for in vitro experiments, though high concentrations can affect biological systems. |

| Structural Modification | Introduction of polar functional groups (e.g., -OH, -COOH, ethers) into the molecule. researchgate.net | Polar groups can be synthetically added to the aromatic portion of the indane ring. |

| Use of PEG Linkers | Conjugation of polyethylene (B3416737) glycol (PEG) chains. | As demonstrated in probe design, PEG linkers can be incorporated, which simultaneously enhances solubility and provides an attachment point for tags. nih.gov |

A bioprecursor, or prodrug, is a molecule that is metabolically converted into the active parent drug or probe within a biological system. nih.gov This approach can be used to improve pharmacokinetic properties or to achieve controlled release of the active compound in a specific cellular compartment or tissue. The design of a bioprecursor relies on a retrometabolic approach, where known metabolic pathways are exploited to trigger the release of the active agent. nih.gov

For a probe based on the this compound scaffold, a bioprecursor strategy could involve masking a key functional group with a labile moiety that is cleaved by metabolic enzymes, such as esterases or reductases. researchgate.net For example, the hydroxylamine functionality could be acylated to form a derivative that is less active but has improved cell permeability. Once inside the cell, endogenous esterases would hydrolyze the acyl group, releasing the active hydroxylamine probe. This strategy allows for the controlled delivery of the research tool to its site of action in cellular or more complex experimental models.

Exploration of Molecular Recognition and Binding Interactions for Research Tool Development

The development of effective research tools requires a deep understanding of the molecular interactions between the probe and its biological target. For the this compound scaffold, both the indane ring system and the hydroxylamine group play critical roles in molecular recognition.

The Indane Scaffold: The rigid, lipophilic nature of the 2,3-dihydro-1H-indenyl group makes it well-suited for binding to hydrophobic pockets within protein targets. nih.gov Fragment-based drug design strategies often utilize such hydrophobic fragments to achieve potent and selective binding. nih.gov

The O-Alkylhydroxylamine Moiety: This functional group can be a key pharmacophore. Research on O-alkylhydroxylamines as inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1) has shown that the hydroxylamine group can directly coordinate with the heme iron in the enzyme's active site. nih.gov This type of coordination, along with hydrogen bonding potential, can provide significant binding energy and specificity.

To explore these interactions, researchers employ a combination of computational and experimental techniques. Computational docking studies can predict plausible binding modes of the scaffold within a target's active site, guiding the rational design of more potent derivatives. nih.gov These predictions are then tested through structure-activity relationship (SAR) studies, where systematic modifications are made to the scaffold and the effects on biological activity are measured. nih.gov Biophysical techniques like Surface Plasmon Resonance (SPR) provide quantitative data on binding kinetics, including association and dissociation rates, and determine the binding affinity (KD) of the probe for its target protein. nih.gov

Through the iterative application of these methods, the molecular recognition properties of the this compound scaffold can be optimized to develop highly potent and selective research tools for chemical biology.

Q & A

Q. What are the recommended synthetic routes for O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : This compound can be synthesized via O-alkylation of hydroxylamine derivatives using a (2,3-dihydro-1H-inden-5-yl)methyl halide (e.g., chloride or bromide) as the electrophile. Reaction conditions (e.g., solvent polarity, temperature, and base selection) critically impact yield. For example, using polar aprotic solvents (DMF or DMSO) with a mild base (K₂CO₃) at 60–80°C minimizes side reactions like over-alkylation or oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the hydroxylamine product from unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : The indene proton environment (δ 6.5–7.2 ppm for aromatic protons, δ 2.5–3.0 ppm for methylene groups adjacent to the hydroxylamine) and hydroxylamine proton (δ ~5.0 ppm, broad) are diagnostic. Compare with related indene derivatives (e.g., 5-methyl-2,3-dihydro-1H-indene, δ 2.1–2.3 ppm for methyl groups) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 177.1 (C₁₁H₁₃NO⁺). Fragmentation patterns should confirm loss of the hydroxylamine group (–NH₂OH, m/z 145.1) .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the C–O–N linkage (expected bond length: ~1.45 Å) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, identifying nucleophilic (hydroxylamine oxygen) and electrophilic (indene aromatic ring) sites. Compare with experimental reaction outcomes (e.g., nitrosation or oxidation) .

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like monoamine oxidases (MAOs). The hydroxylamine group may form hydrogen bonds with catalytic residues (e.g., Tyr 435 in MAO-B), while the indene moiety engages in hydrophobic interactions .

Q. How do data contradictions arise in studies of this compound’s stability, and how can they be resolved?

- Methodological Answer : Contradictions in stability data (e.g., decomposition rates under acidic vs. basic conditions) often stem from:

- Isomerization : The hydroxylamine group may tautomerize under specific pH conditions, altering reactivity. Monitor via pH-controlled UV-Vis spectroscopy (λmax shifts at 260–280 nm) .

- Oxidative Degradation : Use cyclic voltammetry to assess redox potentials. If oxidation to nitroso derivatives occurs (Epa ~0.8 V vs. Ag/AgCl), stabilize solutions with antioxidants (e.g., ascorbic acid) .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the hydroxylamine group with a sulfonamide (–SO₂NH₂) to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens or methoxy groups) at the indene 4-position to modulate lipophilicity (clogP) and blood-brain barrier permeability. Use HPLC to measure logD₇.₄ .

Experimental Design & Optimization

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., methanol/water or DCM/hexane) using the WinGX suite for crystal lattice prediction. Aim for slow evaporation at 4°C to grow single crystals .

- ORTEP-3 Visualization : Refine thermal ellipsoids to confirm molecular geometry. High-resolution data (d-spacing < 0.8 Å) reduces uncertainty in hydrogen atom positioning .

Q. What protocols mitigate risks during handling of hydroxylamine derivatives in vitro?

- Methodological Answer :

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Store under nitrogen to prevent oxidation .

- Decontamination : Neutralize spills with 10% acetic acid (hydroxylamine is basic) followed by sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.